

G6PDi-1 effects on cellular NADPH levels

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Compound of Interest		
Compound Name:	G6PDi-1	
Cat. No.:	B3025798	Get Quote

An In-depth Technical Guide on the Effects of G6PDi-1 on Cellular NADPH Levels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway (PPP), a critical metabolic route responsible for the majority of cellular NADPH production. NADPH is essential for maintaining redox homeostasis and serving as a key reductant in various biosynthetic processes. The small molecule inhibitor, **G6PDi-1**, has emerged as a potent and specific tool for interrogating the cellular functions of G6PD and the consequences of its inhibition. This technical guide provides a comprehensive overview of the effects of **G6PDi-1** on cellular NADPH levels, detailing its mechanism of action, summarizing quantitative data across various cell types, outlining key experimental protocols, and visualizing its impact on cellular pathways.

Introduction to G6PD and NADPH

The pentose phosphate pathway is a fundamental metabolic pathway that runs parallel to glycolysis. Its primary functions are to produce NADPH and the precursors for nucleotide biosynthesis. The first and committed step of the oxidative branch of the PPP is catalyzed by G6PD, which oxidizes glucose-6-phosphate to 6-phosphoglucono- δ -lactone while reducing NADP+ to NADPH[1][2].

NADPH serves two principal roles in the cell:



- Antioxidant Defense: It is the primary reducing equivalent for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a critical scavenger of reactive oxygen species (ROS)[3][4].
- Reductive Biosynthesis: NADPH provides the necessary electrons for the synthesis of fatty acids, steroids, and nucleotides[5].

Given its central role, dysregulation of G6PD activity is implicated in various pathologies, including cancer, where elevated G6PD activity supports rapid proliferation and resistance to oxidative stress.

G6PDi-1: A Potent and Specific G6PD Inhibitor

G6PDi-1 is a non-steroidal small molecule identified as a potent, reversible, and cell-active inhibitor of G6PD. It binds to G6PD non-competitively and has been shown to be significantly more effective at inhibiting G6PD in cellular contexts than previously used antagonists like dehydroepiandrosterone (DHEA). Its specificity and potency make it an invaluable tool for studying the metabolic consequences of PPP inhibition.

Quantitative Effects of G6PDi-1 on Cellular NADPH Levels

G6PDi-1 treatment leads to a rapid and dose-dependent decrease in cellular NADPH levels, which is concurrently matched by an increase in NADP+ levels, thereby increasing the NADP+/NADPH ratio. The sensitivity to **G6PDi-1** varies significantly across different cell types, largely dependent on their reliance on the PPP for NADPH regeneration versus alternative pathways like those involving malic enzyme 1 (ME1) or isocitrate dehydrogenase 1 (IDH1).

Table 1: Effect of G6PDi-1 on NADPH and NADP+ Pools in Various Cell Types



Cell Type	G6PDi-1 Conc.	Treatment Time	Change in NADPH	Change in NADP+	Reference
Activated CD8+ T cells	10 μΜ	2 hours	Significant Decrease	Significant Increase	
Neutrophils	50 μΜ	Not Specified	Moderate Decrease	Moderate Increase	
PANC-1 (matrix- detached)	Not Specified	Not Specified	Noticeable Reduction	Noticeable Reduction	
HepG2	IC50 ~13 μM	Not Specified	Dose- dependent increase in NADP+/NAD PH	Dose- dependent increase in NADP+/NAD PH	
HCT116	IC50 ~31 μM	Not Specified	Dose- dependent decrease in 2H transfer to NADPH	Dose- dependent increase in NADP+/NAD PH	
Primary Rat Astrocytes	3 - 6 μΜ	Up to 6 hours	Half-maximal effect on NADPH- dependent pathways	Not Specified	

Table 2: G6PDi-1 Inhibitory Concentrations



Parameter	Cell/System	IC50 / EC50	Reference
G6PDH Activity	Lysates of Astrocyte Cultures	~100 nM	
6-pg Levels	HepG2 Cells	~13 μM	
2H transfer to NADPH	HCT116 Cells	~31 μM	
NADPH-dependent pathways	Primary Rat Astrocytes	3 - 6 μM (EC50)	-

Impact on Cellular Pathways and Functions

The depletion of cellular NADPH pools by **G6PDi-1** has significant downstream consequences, affecting numerous cellular processes that rely on this critical cofactor.

Redox Homeostasis and Oxidative Stress

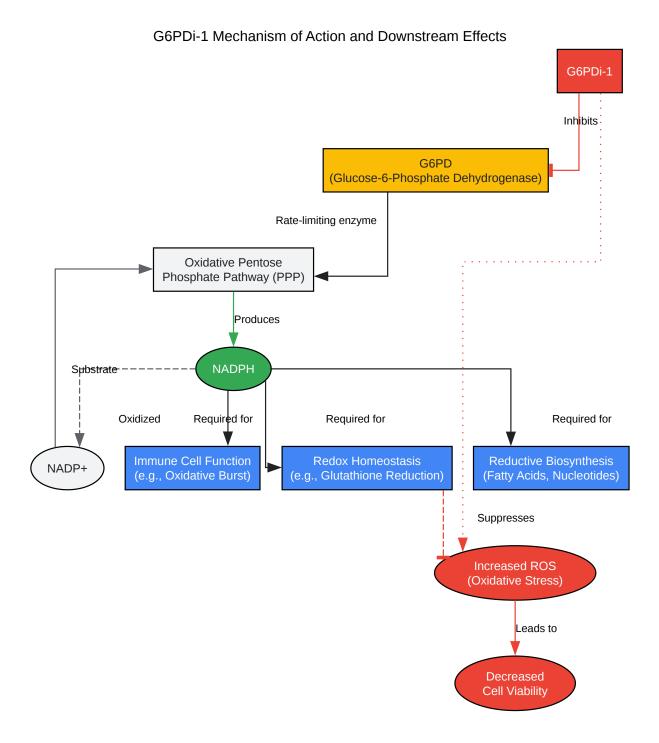
By inhibiting the primary source of NADPH, **G6PDi-1** compromises the cell's ability to counteract oxidative stress. This leads to an accumulation of reactive oxygen species (ROS) and a decreased ratio of reduced to oxidized glutathione (GSH/GSSG). In cancer cells under stress, such as those detached from the extracellular matrix, this effect is particularly pronounced, leading to reduced viability.

Immune Cell Function

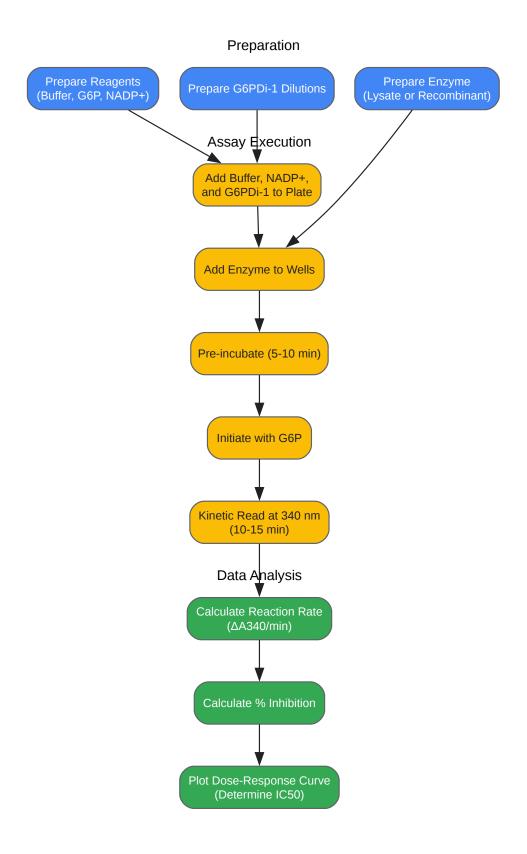
Immune cells are highly dependent on G6PD activity for their effector functions.

- T Cells: G6PDi-1 treatment markedly decreases the production of inflammatory cytokines in T cells.
- Neutrophils: The respiratory burst, a key antimicrobial function of neutrophils that requires
 NADPH for the NADPH oxidase enzyme, is significantly suppressed by G6PDi-1.

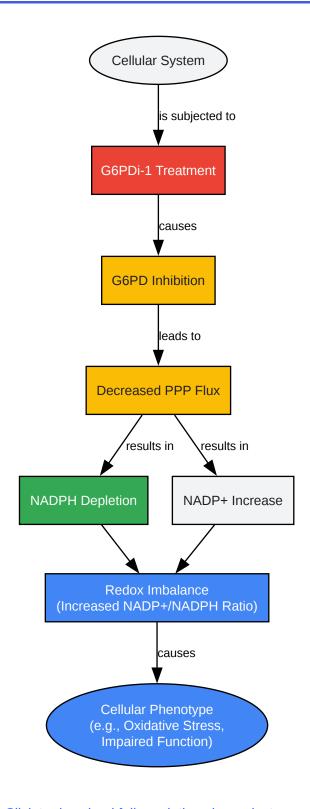












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